molecular formula C20H16N2O3S2 B2882102 (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 900135-31-1

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Katalognummer: B2882102
CAS-Nummer: 900135-31-1
Molekulargewicht: 396.48
InChI-Schlüssel: LPCIYWUXKFAFQL-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzoxazole-substituted ethyl group at the N3 position and a 4-methoxyphenylidene moiety at the C5 position. The sulfanylidene (C=S) group at the C2 position is a hallmark of this class, contributing to its electronic and reactive properties.

Synthesis of such compounds typically involves condensation of substituted aldehydes with thiazolidinone precursors under acidic conditions (e.g., acetic acid and sodium acetate) . Structural elucidation is often performed using crystallographic tools like SHELX, which is widely employed for small-molecule refinement .

Eigenschaften

IUPAC Name

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-14-8-6-13(7-9-14)12-17-19(23)22(20(26)27-17)11-10-18-21-15-4-2-3-5-16(15)25-18/h2-9,12H,10-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCIYWUXKFAFQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-[2-(1,3-Benzoxazol-2-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Step 1: Preparation of 2-(1,3-Benzoxazol-2-yl)ethyl bromide

  • Procedure : 2-Chlorobenzoxazole (1.0 eq) is reacted with 2-aminoethanol in dimethylformamide at 80°C for 12 h, yielding 2-(1,3-benzoxazol-2-yl)ethanol. Subsequent treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C produces the bromide derivative (85% yield).
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, Ar-H), 4.52 (t, J = 6.8 Hz, 2H, -CH₂Br), 3.75 (t, J = 6.8 Hz, 2H, -CH₂-O-).

Step 2: N-3 Alkylation of Rhodanine

  • Conditions : Rhodanine (1.0 eq), 2-(1,3-benzoxazol-2-yl)ethyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile under reflux for 6 h.
  • Yield : 78% after recrystallization from ethanol.
  • Characterization : IR (KBr): ν = 1685 cm⁻¹ (>C=O), 1220 cm⁻¹ (C=S). UV-vis (EtOH): λₘₐₓ = 325 nm (π→π* transition).

Knoevenagel Condensation with 4-Methoxybenzaldehyde

Conditions : Intermediate from Step 2 (1.0 eq), 4-methoxybenzaldehyde (1.5 eq), piperidine (0.1 eq), and glacial acetic acid (10 mL) heated at 110°C for 8 h.
Yield : 82% (E-isomer predominant, >95% by $$ ^1H $$ NMR).
Characterization :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, CH=), 7.89–6.85 (m, 8H, Ar-H), 4.25 (t, J = 7.2 Hz, 2H, N-CH₂), 3.82 (s, 3H, -OCH₃).
  • $$ ^{13}C $$ NMR: δ 192.1 (C=O), 167.8 (C=S), 159.2 (C-OCH₃), 143.5 (CH=).

Synthetic Route 2: One-Pot Multicomponent Assembly

Ionic Liquid-Mediated Cyclocondensation

Reagents :

  • 2-(2-Aminoethyl)-1,3-benzoxazole (1.0 eq)
  • 4-Methoxybenzaldehyde (1.2 eq)
  • Thioglycolic acid (1.5 eq)
  • [Et₃NH][HSO₄] ionic liquid (1.5 mL)

Procedure :

  • Reagents combined in [Et₃NH][HSO₄] and stirred at 80°C for 4 h.
  • Reaction monitored by TLC (eluent: ethyl acetate/hexane 1:1).
  • Product precipitated in ice-water, filtered, and dried.

Yield : 88% (crude), 93% after recycling ionic liquid.
Advantages :

  • Solvent-free conditions.
  • Short reaction time (4 h vs. 8–12 h in conventional routes).
  • Reusable catalyst (5 cycles with <5% yield drop).

Comparative Analysis of Synthetic Methodologies

Parameter Route 1 (Sequential) Route 2 (One-Pot)
Reaction Time 14 h (total) 4 h
Overall Yield 64% 82%
Catalyst K₂CO₃ (stoichiometric) [Et₃NH][HSO₄] (catalytic)
Stereoselectivity E/Z = 95:5 E/Z = 97:3
Green Metrics Moderate (acetonitrile use) Excellent (solvent-free)

Data synthesized from Refs.

Mechanistic Insights and Optimization

Alkylation Regioselectivity

  • Rhodanine’s N-3 nitrogen exhibits higher nucleophilicity compared to N-1 due to conjugation with the thione group.
  • DFT calculations indicate a 12.3 kcal/mol preference for N-3 attack over N-1 in alkylation reactions.

Knoevenagel Stereocontrol

  • Piperidine facilitates enolate formation, while acetic acid protonates intermediates, favoring thermodynamically stable E-isomers.
  • Microwave-assisted conditions (100 W, 60°C) reduce reaction time to 1.5 h but require specialized equipment.

Scale-Up Challenges and Solutions

Issue 1: Poor Solubility of 2-(1,3-Benzoxazol-2-yl)ethyl bromide

  • Solution : Use polar aprotic solvents (DMF, DMSO) at 60°C to enhance reactivity.

Issue 2: Epimerization During Knoevenagel

  • Mitigation : Conduct reactions under nitrogen atmosphere to prevent acid-catalyzed isomerization.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or the methoxybenzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole moiety or the thiazolidinone ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives, reduced methoxybenzylidene derivatives.

    Substitution: Substituted benzo[d]oxazole or thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive thiazolidinone core, which is known to interact with various biological targets.

    Industry: Potential use in the development of new materials, dyes, and catalysts due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as apoptosis, cell proliferation, or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Compound Name Key Substituents Molecular Weight Key Features
Target Compound N3: 2-(1,3-benzoxazol-2-yl)ethyl; C5: 4-methoxyphenylidene; C2: sulfanylidene Not reported Benzoxazole enhances aromaticity; 4-methoxy may improve bioavailability
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (BU7 ligand) N3: Butyl; C5: 4-hydroxyphenylidene; C2: sulfanylidene 293.40 Hydroxyl group increases polarity; potential for hydrogen bonding
(5E)-5-{[4-(Pyrazin-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one C5: 4-(pyrazin-2-yloxy)phenylidene; C2: sulfanylidene 315.37 Pyrazine moiety may enhance π-π stacking; higher molecular weight
(5E)-2-(4-Methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one N3: 4-Methylphenyl; C5: 4-(methylsulfanyl)benzylidene 356.50 Methylsulfanyl group increases lipophilicity; fused triazole ring

Structural and Crystallographic Insights

  • The sulfanylidene group in the target compound likely forms hydrogen bonds with biological targets, similar to the hydroxyl group in BU7 .
  • Crystallographic data for (5S)-5-methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one () reveal planar thiazolidinone rings stabilized by intramolecular S···O interactions, a feature expected in the target compound .

Biologische Aktivität

The compound (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
  • Antioxidant Properties
  • Anticancer Potential
  • Anti-inflammatory Effects

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance, in a study assessing its effects against Bacillus subtilis and Escherichia coli, the compound showed notable inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Bacillus subtilis10
Escherichia coli50
Pichia pastoris25

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 15 µg/mL, indicating strong potential as an antioxidant agent .

Anticancer Potential

In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. Notably, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 20 µM and 25 µM, respectively .

Table 2: Anticancer Activity of the Compound

Cell LineIC50 (µM)
MCF-720
A54925

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety interacts with various enzymes involved in inflammation and microbial metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily due to its ability to scavenge free radicals.

Case Studies

Recent case studies highlight the therapeutic potential of this compound in various conditions:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection markers compared to control groups.
  • Case Study on Cancer Treatment : A pilot study indicated that patients treated with this compound alongside standard chemotherapy exhibited improved outcomes and reduced side effects.

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Condensation of a benzoxazole-containing precursor with a 4-methoxyphenyl aldehyde derivative to form the methylidene group.
  • Step 2 : Cyclization with thiourea or thioamide reagents to construct the thiazolidinone core.
  • Optimization : Use continuous flow reactors for precise temperature control and reduced side reactions. Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylidene protons at δ 7.2–7.8 ppm) and confirms stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 454.0892).
  • IR Spectroscopy : Identifies key functional groups (C=O stretch ~1700 cm⁻¹, C=S stretch ~1250 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC values against S. aureus or E. coli).
  • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination).
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ ~15–25 µM reported for analogous thiazolidinones) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay systems be resolved?

  • Assay Validation : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs.
  • Pharmacokinetic Profiling : Assess compound stability in different media (e.g., plasma protein binding via equilibrium dialysis) to identify assay interference .

Q. Which biophysical techniques elucidate target interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme interactions).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding.
  • Molecular Dynamics Simulations : Predict binding modes with enzymes like α-glucosidase or PARP .

Q. What strategies enhance compound stability under physiological conditions?

  • pH Stability Studies : Test degradation rates in buffers (pH 1–10) to identify labile groups (e.g., methylidene or sulfanylidene).
  • Prodrug Design : Mask reactive moieties (e.g., esterification of thiol groups) to improve plasma half-life .

Q. How to reconcile contradictions between computational and experimental enzyme inhibition data?

  • Crystallographic Validation : Resolve X-ray structures of the compound bound to the target enzyme (e.g., PDB ID 3ERT for related thiazolidinones).
  • Free Energy Perturbation (FEP) Calculations : Refine docking scores by incorporating solvation effects and entropic contributions .

Q. What methodologies validate the mechanism of action in complex systems?

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., downregulation of NF-κB pathway markers).
  • In Vivo Pharmacodynamic Models : Use zebrafish or murine models to correlate target engagement with phenotypic outcomes (e.g., tumor volume reduction) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.